Lipophilicity Shift vs. Non-Chlorinated Parent Amine
The target compound exhibits a calculated logP (ACD/LogP) of 2.60, which is 0.95 log units higher than that of its non‑chlorinated analog 2‑methoxy‑5‑methylaniline (logP ≈ 1.65 at 23 °C, pH 7) . Although these values are computationally derived, the magnitude of the shift is consistent with the well-established Hansch π-value for a para‑chloro substituent on an aromatic amine scaffold . The increased lipophilicity directly influences organic-phase partitioning, membrane permeability potential, and compound handling requirements during synthesis and work-up.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.60 (calculated) |
| Comparator Or Baseline | 2-Methoxy-5-methylaniline (CAS 120-71-8): logP = 1.65 at 23 °C, pH 7 |
| Quantified Difference | ΔlogP ≈ +0.95 (target more lipophilic) |
| Conditions | Computational prediction (ACD/Labs) and experimental determination at 23 °C, pH 7 for comparator |
Why This Matters
A nearly one-unit logP shift alters partitioning behaviour and bioavailability potential; procurement of the correct analog is essential to maintain consistent physicochemical properties in any formulation or further derivatization.
